N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-8-12(2)10-18(9-11)16(20)14-4-6-15(7-5-14)17-13(3)19/h4-7,11-12H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJOVPDOXOOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 3,5-dimethylpiperidine with 4-phenylbutyric acid in the presence of a coupling reagent. The reaction is carried out in toluene under reflux conditions with molecular sieves to promote the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of catalytic direct dehydrative amidation, can be employed to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 3,5-dimethylpiperidine with an appropriate acylating agent to form the amide bond. The structure-activity relationship studies indicate that modifications to the piperidine moiety can significantly influence the compound's biological activity. For instance, variations in substituents on the phenyl ring have been shown to affect anticonvulsant properties and receptor binding affinities.
Anticonvulsant Activity
One of the most notable applications of this compound is its anticonvulsant activity. Research has demonstrated that derivatives of this compound exhibit significant efficacy in animal models of epilepsy. For example, a study evaluating various phenylacetamide derivatives found that certain compounds showed protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as antiepileptic drugs (AEDs) .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
The protective index (PI), calculated as TD50/ED50, indicates a favorable safety profile for certain derivatives compared to established AEDs like phenytoin and valproic acid .
Modulation of Nuclear Receptors
Recent studies have explored the role of this compound in modulating nuclear receptors such as RORγt (Retinoic acid receptor-related orphan receptor gamma t). These receptors are critical in regulating immune responses and inflammation. Compounds derived from this scaffold have shown promising results as inverse agonists of RORγt, suggesting potential applications in autoimmune diseases .
Table 2: In Vitro Potency Against RORγt
| Compound | IC50 (nM) |
|---|---|
| This compound | 0.5–5 |
This potency indicates that these compounds could be developed further for therapeutic interventions in conditions like rheumatoid arthritis and other inflammatory disorders .
Epilepsy Treatment
In a controlled study involving various phenylacetamide derivatives, researchers observed that this compound exhibited significant anticonvulsant activity with minimal neurotoxicity at effective doses. This finding highlights its potential as a candidate for further development into an AED with a favorable safety profile .
Immune Modulation
Another case study evaluated the efficacy of this compound in modulating immune responses in vitro. The results indicated that it could reduce pro-inflammatory cytokine production while enhancing anti-inflammatory pathways, thus supporting its therapeutic potential in treating autoimmune conditions .
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a detailed comparison with analogs from the literature:
Acetamide vs. Other Amide Derivatives
The terminal acetamide group differentiates it from related amides:
- n-Butyramide and 3-Chloropropionamide Analogues (Jerry & John, 2001): These derivatives feature longer alkyl chains (C₄ vs. C₂) or halogenated side chains.
- Isovaleramide Analogues : Branched alkyl chains (e.g., isovaleramide) introduce greater steric hindrance, which could impede binding to flat enzymatic pockets compared to the linear acetamide.
Piperidine Substitution Patterns
The 3,5-dimethylpiperidine moiety contrasts with other piperidine derivatives:
- N-Methylpiperidine (Chen et al., 1983): Used as a base in peptide synthesis, the absence of methyl groups in N-methylpiperidine reduces steric hindrance, enabling faster reaction kinetics but increasing racemization risk. In contrast, 3,5-dimethylpiperidine in the target compound may stabilize chair conformations, improving stereochemical control in synthesis .
- Unsubstituted Piperidine : Lacks methyl groups, offering fewer steric constraints but reduced electronic modulation. The dimethyl groups in the target compound could enhance metabolic stability by blocking cytochrome P450 oxidation sites.
Dipeptidomimetic Heterocycles (Borg et al., 1995)
Dipeptidomimetics often employ 1,3,4-oxadiazoles or 1,2,4-triazoles as rigid, planar scaffolds. Compared to these heterocycles, the 3,5-dimethylpiperidine group in the target compound provides:
- Flexibility : The chair conformation of piperidine allows adaptive binding to curved protein surfaces.
- Hydrogen-Bonding Potential: The carbonyl group adjacent to piperidine may act as a hydrogen-bond acceptor, unlike non-polar oxadiazoles.
Data Table: Key Structural and Hypothetical Property Comparisons
| Property | N-[4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]acetamide | n-Butyramide Analogues | 1,3,4-Oxadiazole Dipeptidomimetics |
|---|---|---|---|
| Molecular Weight | ~306 g/mol | ~318 g/mol | ~250–300 g/mol |
| Solubility (H₂O) | Moderate (due to acetamide) | Low (long alkyl chain) | Low (planar heterocycle) |
| Steric Hindrance | High (3,5-dimethylpiperidine) | Moderate | Low |
| Metabolic Stability | Likely high (blocked oxidation sites) | Variable | Moderate (heterocycle susceptibility) |
Research Implications and Limitations
- Strengths : The compound’s hybrid structure merges the hydrogen-bonding capacity of acetamide with the conformational flexibility of dimethylpiperidine, making it a promising scaffold for drug discovery.
- Gaps: No direct biological data are available in the provided evidence. Further studies on its pharmacokinetics and target affinity are needed.
Biological Activity
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with an appropriate acylating agent. The structural formula can be represented as follows:
This compound features a piperidine ring which is known for its versatile pharmacological properties. The presence of the carbonyl group enhances its reactivity and potential interactions with biological targets.
Anticonvulsant Activity
Recent studies have evaluated various derivatives of acetamide compounds for their anticonvulsant properties. The compound this compound has shown promising results in animal models when tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).
In a study assessing the anticonvulsant efficacy of related compounds, it was found that modifications in lipophilicity significantly influenced the activity. Compounds with higher clog P values exhibited delayed distribution to the central nervous system (CNS), which correlated with their anticonvulsant effects at varying time intervals post-administration .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Efficacy | scPTZ Efficacy | Clog P |
|---|---|---|---|---|
| A | 100 | Active | Active | 3.15 |
| B | 300 | Moderate | Inactive | 3.71 |
| C | 100 | Active | Active | 4.26 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Compounds within this structural class have demonstrated inhibition against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468. The mechanism of action is believed to involve the inhibition of monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and cancer progression.
In a comparative study, certain derivatives exhibited IC50 values in the nanomolar range against these cell lines, indicating significant potency .
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 32.5 |
| Compound B | MDA-MB-468 | 23.8 |
| Compound C | MCF-7 | 37.1 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown to modulate neurotransmitter systems, potentially impacting seizure thresholds.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
- Lipophilicity and CNS Penetration : The lipophilic nature of these derivatives enhances their ability to penetrate the blood-brain barrier, crucial for both anticonvulsant and anticancer activities.
Case Studies
A notable case study involved the testing of a related piperidine derivative in a preclinical model where it displayed significant reduction in seizure frequency and duration compared to control groups . Another study highlighted its combination with other chemotherapeutics such as doxorubicin, demonstrating enhanced efficacy against resistant cancer cell lines .
Q & A
Basic Research Question
- High-resolution mass spectrometry (HR-MS) and NMR (1H, 13C, and 2D-COSY) are critical for verifying molecular structure. For example, the methyl protons on the piperidine ring exhibit distinct splitting patterns in 1H NMR (δ 1.2–1.4 ppm) .
- HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomeric impurities, ensuring >98% purity .
How do contradictory results in biological activity (e.g., anti-nociceptive vs. pro-inflammatory effects) arise across studies?
Advanced Research Question
Discrepancies may stem from:
- Differential assay conditions : TRPA1 inhibition (IC50 ~4–10 μM) in isolated neurons vs. in vivo models where metabolite interference occurs .
- Dosage-dependent effects : Low doses (1–5 mg/kg) show anti-nociception in Freund’s adjuvant models, while higher doses (>10 mg/kg) trigger off-target cytokine release .
- Species-specific receptor conformations : Murine vs. human TRPA1 exhibits varying sensitivity to piperidine-based acetamides .
What computational strategies are effective in predicting metabolic stability and off-target interactions?
Advanced Research Question
- In silico ADMET prediction (e.g., SwissADME) identifies potential cytochrome P450 interactions, particularly CYP3A4-mediated oxidation of the piperidine ring .
- Molecular dynamics simulations (50 ns trajectories) reveal stable binding to TRPA1 but transient interactions with hERG channels, suggesting a low cardiac toxicity risk .
How does the compound’s stability vary under different pH conditions, and what formulation strategies mitigate degradation?
Basic Research Question
- pH-dependent stability assays show rapid hydrolysis of the acetamide group at pH <3 (gastric conditions) but stability at pH 7.4 (physiological conditions).
- Lyophilized formulations with mannitol or trehalose improve shelf-life by reducing water-mediated degradation .
What structure-activity relationship (SAR) trends are observed in analogs with modified piperidine or phenyl groups?
Advanced Research Question
| Modification | Impact on Activity | Reference |
|---|---|---|
| 3,5-Dimethylpiperidine | ↑ TRPA1 affinity (IC50 4.2 μM) vs. 8.7 μM for unsubstituted piperidine | |
| Fluorine on phenyl | ↑ Lipophilicity (logP +0.5) but ↓ solubility (2.1 mg/mL → 0.9 mg/mL) | |
| Chloropropanoyl substitution | ↑ Cytotoxicity (HeLa IC50 12 μM) due to electrophilic reactivity |
What in vitro and in vivo models are most appropriate for evaluating its therapeutic potential in neurological disorders?
Advanced Research Question
- In vitro : Primary dorsal root ganglion (DRG) neurons for TRPA1 inhibition .
- In vivo :
- Formalin-induced pain models for acute anti-nociception .
- Chronic constriction injury (CCI) models for neuropathic pain efficacy .
- Microdialysis in rodent brains to assess blood-brain barrier penetration .
How can researchers resolve synthetic impurities arising from the 3,5-dimethylpiperidine coupling step?
Basic Research Question
Common impurities include N-acetyl byproducts (from over-acetylation) and dimerized intermediates . Mitigation strategies:
- Stepwise addition of coupling reagents (e.g., HATU) to control reaction exothermicity .
- Flash chromatography (silica gel, hexane/EtOAc gradient) removes dimers with >90% recovery .
What toxicological profiles should be prioritized in preclinical studies?
Basic Research Question
- Acute toxicity : LD50 determination in rodents (oral and IV routes) .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal aberrations .
- Cardiotoxicity : hERG patch-clamp assays to evaluate potassium channel blockade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
